molecular formula C22H24ClN3O3 B2755070 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899983-93-8

4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2755070
CAS No.: 899983-93-8
M. Wt: 413.9
InChI Key: INNHUEXUOIFJKN-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-(7-methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol” is a complex organic molecule with several functional groups. It contains a phenol group (an aromatic ring with a hydroxyl group), a methoxy group (an oxygen bonded to a methyl group), and a chloro group (a chlorine atom), among others .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a spiro configuration (where two rings share a single atom). The presence of these groups would likely result in a highly three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the phenol group might undergo reactions typical of alcohols, such as esterification or oxidation. The chloro group might be displaced in a nucleophilic substitution reaction .

Scientific Research Applications

Synthetic Methods and Chemical Transformations

Compounds with structures similar to the queried compound often undergo innovative synthetic methods and chemical transformations. For instance, Kurasawa et al. (1988) explored the transformation of 1,5-benzoxazepines into spirobenzoxazoles, revealing the potential for creating complex spirocyclic compounds through ring transformation processes (Kurasawa et al., 1988). Such methodologies could be applicable in synthesizing the queried compound, emphasizing the importance of spirocyclic frameworks in drug design and materials science.

Pharmacological Applications

Spirocyclic compounds, akin to the queried molecule, often display significant biological activities. Maier and Wünsch (2002) reported on novel spiropiperidines as highly potent and subtype-selective σ-receptor ligands, highlighting the critical role of spirocyclic compounds in developing new pharmacotherapies (Maier & Wünsch, 2002). Such research underscores the potential therapeutic applications of spirocyclic compounds in treating neurological disorders and other diseases.

Antimicrobial and Anti-inflammatory Applications

Spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. Mandzyuk et al. (2020) identified compounds with significant antimicrobial activity against S. aureus and anti-inflammatory effects superior to reference drugs, demonstrating the potential of spirocyclic compounds in developing new antimicrobial and anti-inflammatory agents (Mandzyuk et al., 2020).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The compound’s activity would likely depend on how its functional groups interact with a target molecule or biological system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines would typically be provided in a Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The future research directions involving this compound would likely depend on its biological activity or potential applications. These could range from medicinal chemistry if the compound has therapeutic properties, to materials science if the compound has unique physical properties .

Properties

IUPAC Name

4-chloro-2-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-25-10-8-22(9-11-25)26-18(15-4-3-5-20(28-2)21(15)29-22)13-17(24-26)16-12-14(23)6-7-19(16)27/h3-7,12,18,27H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNHUEXUOIFJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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